molecular formula C13H18N2O4 B13770694 ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate CAS No. 55898-77-6

ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

Cat. No.: B13770694
CAS No.: 55898-77-6
M. Wt: 266.29 g/mol
InChI Key: WPXACQQDSCVRHN-UHFFFAOYSA-N
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Description

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate typically involves the reaction of 2-hydroxy-6-morpholin-4-ylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The reaction can be represented as follows:

2-hydroxy-6-morpholin-4-ylphenol+ethyl chloroformateethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate\text{2-hydroxy-6-morpholin-4-ylphenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} 2-hydroxy-6-morpholin-4-ylphenol+ethyl chloroformate→ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various alkyl or aryl carbamates.

Scientific Research Applications

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity. Additionally, the morpholine ring can enhance its solubility and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with known carcinogenic properties.

    Phenyl carbamate: Similar structure but lacks the morpholine ring.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

Uniqueness

Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is unique due to the presence of both the hydroxyl group and the morpholine ring, which confer specific chemical and biological properties

Properties

CAS No.

55898-77-6

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C13H18N2O4/c1-2-19-13(17)14-12-10(4-3-5-11(12)16)15-6-8-18-9-7-15/h3-5,16H,2,6-9H2,1H3,(H,14,17)

InChI Key

WPXACQQDSCVRHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1O)N2CCOCC2

Origin of Product

United States

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